5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings.
Preparation Methods
The synthesis of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .
Comparison with Similar Compounds
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine can be compared with other triazole-pyrimidine hybrids, such as:
4-(1,2,4-Triazol-1-yl)pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-(1,2,4-Triazol-3-yl)pyrimidine: Differently substituted triazole ring, leading to variations in its chemical and biological properties
Properties
Molecular Formula |
C6H4IN5 |
---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
5-iodo-4-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4IN5/c7-5-1-8-2-10-6(5)12-4-9-3-11-12/h1-4H |
InChI Key |
NFYITPSTKQAIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N2C=NC=N2)I |
Origin of Product |
United States |
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